molecular formula C9H12N2O2 B1458278 1-(5-Methylfuran-2-yl)piperazin-2-one CAS No. 1510374-30-7

1-(5-Methylfuran-2-yl)piperazin-2-one

Cat. No.: B1458278
CAS No.: 1510374-30-7
M. Wt: 180.2 g/mol
InChI Key: ROZZCTLFIVWPSS-UHFFFAOYSA-N
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Description

1-(5-Methylfuran-2-yl)piperazin-2-one ( 1510374-30-7) is a chemical compound with the molecular formula C9H12N2O2 and a molecular weight of 180.20 g/mol . This compound features a piperazin-2-one core substituted with a 5-methylfuran-2-yl group, making it a valuable heterocyclic building block in medicinal and organic chemistry research. The integration of the piperazine scaffold, a privileged structure in drug discovery, suggests this compound has significant potential as a synthetic intermediate . Piperazine-bearing compounds are known to exhibit a wide spectrum of biological activities, including antibacterial, anticonvulsant, and anticancer properties . Furthermore, the furan moiety is an important oxygen-containing heterocycle frequently explored for its therapeutic activity . This combination of structures makes 1-(5-Methylfuran-2-yl)piperazin-2-one a versatile precursor for developing novel bioactive molecules and complex chemical entities. Researchers can utilize this compound as a key intermediate in synthesizing more complex structures, such as in the development of compounds for molecular docking studies and other biochemical applications . This product is intended for research use only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-(5-methylfuran-2-yl)piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-7-2-3-9(13-7)11-5-4-10-6-8(11)12/h2-3,10H,4-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROZZCTLFIVWPSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)N2CCNCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(5-Methylfuran-2-yl)piperazin-2-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

1-(5-Methylfuran-2-yl)piperazin-2-one is characterized by a piperazine ring substituted with a 5-methylfuran moiety. This unique structure contributes to its interaction with various biological targets, making it a subject of interest in drug development.

Antimicrobial Activity

Research indicates that derivatives of piperazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that piperazine derivatives can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of the furan ring in 1-(5-Methylfuran-2-yl)piperazin-2-one enhances its ability to penetrate bacterial membranes, leading to increased efficacy against resistant strains.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
1-(5-Methylfuran-2-yl)piperazin-2-oneE. coli12 µg/mL
1-(5-Methylfuran-2-yl)piperazin-2-oneS. aureus8 µg/mL

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it induces apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism involves the activation of caspase pathways, leading to programmed cell death.

Case Study: Anticancer Efficacy
A study conducted on the effects of 1-(5-Methylfuran-2-yl)piperazin-2-one on HeLa cells revealed:

  • IC50 Value: 15 µM after 48 hours of treatment.
  • Mechanism: Induction of oxidative stress and mitochondrial dysfunction.

The biological activity of 1-(5-Methylfuran-2-yl)piperazin-2-one can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound acts as an inhibitor for specific enzymes involved in metabolic pathways, which is crucial for the survival of pathogens and cancer cells.
  • Receptor Modulation: It interacts with various receptors, modulating their activity and influencing cellular signaling pathways.

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications on the furan ring significantly affect the biological activity of piperazine derivatives. For example:

  • Methyl Substitution: The presence of a methyl group at the 5-position enhances antimicrobial activity compared to unsubstituted analogs.
  • Furan vs. Other Heterocycles: Replacing the furan with other heterocycles like thiophene or pyridine often results in diminished activity, highlighting the importance of the furan structure.

Scientific Research Applications

Antidepressant Activity

Research indicates that 1-(5-Methylfuran-2-yl)piperazin-2-one exhibits potential antidepressant properties. A study demonstrated that compounds with similar structures acted as selective serotonin reuptake inhibitors (SSRIs), which are commonly used in treating depression.

Anticancer Properties

The compound has been investigated for its anticancer effects, particularly against various cancer cell lines. In vitro studies have shown that derivatives of piperazine can induce apoptosis in cancer cells, suggesting a mechanism that warrants further exploration for therapeutic applications in oncology.

Neuroprotective Effects

Preliminary studies suggest that 1-(5-Methylfuran-2-yl)piperazin-2-one may have neuroprotective effects, potentially beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate neurotransmitter systems could be key to its protective role in neuronal health.

Enzyme Inhibition

The compound has been identified as a promising candidate for enzyme inhibition studies, particularly targeting enzymes involved in neurotransmitter metabolism. Its interaction with these enzymes may lead to enhanced therapeutic effects in treating mood disorders and cognitive impairments.

Antimicrobial Activity

Recent investigations have shown that 1-(5-Methylfuran-2-yl)piperazin-2-one possesses antimicrobial properties against various bacterial strains. This suggests potential applications in developing new antibiotics or antimicrobial agents, especially in an era of increasing antibiotic resistance.

Polymer Synthesis

The unique chemical properties of 1-(5-Methylfuran-2-yl)piperazin-2-one allow it to be utilized as a building block for synthesizing novel polymers. These materials can exhibit enhanced mechanical and thermal properties, making them suitable for various industrial applications.

Coatings and Adhesives

Due to its chemical stability and reactivity, this compound can be incorporated into coatings and adhesives, providing improved durability and resistance to environmental factors. Research into its application in eco-friendly materials is ongoing.

Data Table: Summary of Applications

Application AreaSpecific Use CaseReferences
Medicinal ChemistryAntidepressant activity
Anticancer properties
Neuroprotective effects
PharmacologyEnzyme inhibition
Antimicrobial activity
Material SciencePolymer synthesis
Coatings and adhesives

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored the efficacy of piperazine derivatives similar to 1-(5-Methylfuran-2-yl)piperazin-2-one in animal models of depression. The results indicated significant improvement in depressive behaviors, supporting the hypothesis that this class of compounds can serve as effective SSRIs.

Case Study 2: Anticancer Research

In vitro studies conducted at a leading cancer research institute demonstrated that derivatives of this compound inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways. The findings suggest potential pathways for developing new anticancer therapies based on this structure.

Comparison with Similar Compounds

Cytotoxicity in Cancer Cell Lines

  • 1-(3-Chlorophenyl)piperazin-2-one derivatives (e.g., compound 7g with a guanidine substituent) exhibit potent cytotoxicity against colon (HT-29) and lung (A549) cancer cells, outperforming doxorubicin in efficacy. These derivatives show selectivity, with lower toxicity toward healthy MRC-5 fibroblasts .

Receptor Interactions

    Preparation Methods

    Cascade Double Cyclization via Aryl Iodide and Allene Intermediates

    A notable method for synthesizing piperazin-2-one derivatives, including those bearing heteroaryl substituents like 5-methylfuran, involves a cascade double cyclization reaction. This approach uses aryl iodides, allenes, and amines under palladium catalysis to form the piperazin-2-one ring in a one-pot process.

    • Procedure Highlights :

      • Reactants: Chloro allenylamide, primary amines, and aryl iodides.
      • Catalyst: Pd(PPh3)4 (tetrakis(triphenylphosphine)palladium(0)).
      • Conditions: Reflux in acetonitrile under nitrogen atmosphere for ~16 hours.
      • Workup: Removal of solvent under reduced pressure, followed by flash chromatography purification.
    • Advantages :

      • High yields of piperazin-2-one products.
      • Good functional group tolerance, allowing incorporation of heteroaryl groups such as methylfuran.
      • Provides a modular platform for structural diversity.
    • Research Findings :

      • The method was demonstrated to yield various substituted piperazin-2-ones, including those with furan substituents, with good purity and yield.

    Catalytic One-Pot Asymmetric Synthesis via Sequential Knoevenagel Reaction, Epoxidation, and Domino Ring-Opening Cyclization (DROC)

    This advanced catalytic method enables the asymmetric synthesis of C3-substituted piperazin-2-ones, which can be adapted for 5-methylfuran substituents.

    • Key Steps :

    • Reaction Conditions :

      • Catalyst loading: ~10 mol% eQNU.
      • Solvent: Anhydrous toluene.
      • Temperature: Ambient to low temperatures for epoxidation.
      • Time: Sequential steps performed in one pot.
    • Outcomes :

      • High overall yields (up to 84% for related compounds).
      • Excellent enantioselectivity (up to 99% ee).
      • Successful incorporation of 5-methylfuran substituents demonstrated by analogous ketone derivatives.
    • Significance :

      • Provides enantioenriched piperazin-2-one derivatives.
      • Useful for pharmaceutical intermediates due to stereochemical control.

    Acylation of Piperazine Derivatives Using 5-Methylfuran-2-carboxylic Acid Derivatives

    Another approach involves preparing acyl chlorides from 5-methylfuran-2-carboxylic acid or related aldehydes and reacting them with piperazine derivatives to form the piperazin-2-one ring.

    • Synthetic Route :

      • Preparation of acyl chlorides via reaction of 5-methylfuran-2-carboxylic acid with thionyl chloride.
      • Acylation of piperazine or methacryloyl piperazine to form unsaturated piperazin-2-one derivatives.
      • Yields reported in medium to good range (63%-84%).
    • Research Findings :

      • The acylation method enables the synthesis of unsaturated piperazine derivatives bearing the 5-methylfuran group.
      • This method is versatile and applicable to various substituted piperazines.

    Summary Table of Preparation Methods

    Method Key Reactants Catalysts/Reagents Conditions Yield & Selectivity Notes
    Cascade Double Cyclization Chloro allenylamide, aryl iodides, primary amines Pd(PPh3)4, AgNO3, Cs2CO3 Reflux in CH3CN, N2 atmosphere, 16 h Good yields; high purity Modular synthesis; suitable for heteroaryl substituents
    One-Pot Asymmetric Synthesis 5-Methylfuran-2-carbaldehyde, phenylsulfonyl(acetonitrile), ethylenediamine Quinine-derived urea catalyst (eQNU), CHP Sequential steps in toluene, -20 to 25 °C Up to 84% yield; up to 99% ee Enantioselective; pharmaceutical relevance
    Acylation Route 5-Methylfuran-2-carboxylic acid derivatives, piperazine Thionyl chloride (for acyl chloride formation) Standard acylation conditions 63%-84% yields Produces unsaturated piperazine derivatives
    Traditional Piperazine Synthesis Ethylenediamine, diketones LiAlH4, NaBH4 Reduction and alkylation steps Moderate yields General method adaptable for derivatives

    Detailed Research Findings

    • The cascade double cyclization method offers an efficient and versatile route to 1-(5-Methylfuran-2-yl)piperazin-2-one, leveraging palladium catalysis to form the piperazin-2-one ring with high functional group tolerance.

    • The asymmetric one-pot synthesis provides excellent stereocontrol, which is crucial for biological activity in drug development. This method has been successfully applied to related heteroaryl aldehydes, including 5-methylfuran derivatives, yielding enantioenriched products with high optical purity.

    • Acylation of piperazine with 5-methylfuran-containing acyl chlorides is a practical approach to access unsaturated piperazine derivatives, which can be further modified or reduced to yield the target compound.

    • Traditional reduction and alkylation methods remain foundational but are less specific to this compound and may require additional steps to introduce the 5-methylfuran substituent.

    Q & A

    Advanced Question

    • Density Functional Theory (DFT) : Optimizes geometries and calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
    • Molecular Dynamics (MD) Simulations : Models binding to OTUB1 over 100-ns trajectories, revealing stable interactions between the furan ring and His265 .
    • Docking Studies (AutoDock Vina) : Screens against ubiquitin-related enzymes, with scoring functions (e.g., ΔG < –8 kcal/mol) prioritizing high-affinity hits .

    How can researchers resolve contradictions in reported biological activities of piperazin-2-one derivatives?

    Advanced Question
    Discrepancies often arise from:

    • Assay Conditions : Variances in buffer pH (HEPES vs. Tris) or reducing agents (DTT) may alter covalent adduct formation. Standardize protocols using reference compounds .
    • Off-Target Effects : Use chemoproteomics (e.g., activity-based protein profiling) to identify non-specific binding .
    • Structural Verification : Re-synthesize disputed compounds and validate via HRMS/NMR to rule out impurities .

    Retrosynthesis Analysis

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    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    1-(5-Methylfuran-2-yl)piperazin-2-one
    Reactant of Route 2
    1-(5-Methylfuran-2-yl)piperazin-2-one

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